2-[2-(2,4-Dichloro-phenoxy)ethyl]-1,3-dioxane
Description
2-[2-(2,4-Dichloro-phenoxy)ethyl]-1,3-dioxane is a six-membered 1,3-dioxane ring derivative functionalized with a 2,4-dichlorophenoxy ethyl side chain. The compound’s structure suggests applications in medicinal chemistry or agrochemicals due to the bioactivity of chlorinated aromatic systems.
Properties
IUPAC Name |
2-[2-(2,4-dichlorophenoxy)ethyl]-1,3-dioxane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2O3/c13-9-2-3-11(10(14)8-9)15-7-4-12-16-5-1-6-17-12/h2-3,8,12H,1,4-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUCFVAZNIBPWKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)CCOC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2,4-Dichloro-phenoxy)ethyl]-1,3-dioxane typically involves the reaction of 2,4-dichlorophenol with ethylene oxide to form 2-(2,4-dichlorophenoxy)ethanol. This intermediate is then reacted with 1,3-dioxane under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[2-(2,4-Dichloro-phenoxy)ethyl]-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the chloro-substituted positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anti-inflammatory Properties
Research indicates that derivatives of 2,4-dichlorophenoxyacetic acid (2,4-D), including 2-[2-(2,4-Dichloro-phenoxy)ethyl]-1,3-dioxane, exhibit promising anti-inflammatory properties. Molecular docking studies have shown that these compounds can selectively inhibit the COX-2 enzyme, which plays a crucial role in inflammation and pain pathways. The synthesized compounds demonstrated stronger binding affinities to the COX-2 active site compared to traditional inhibitors .
Case Study: Molecular Docking Analysis
- Objective : To evaluate the binding efficacy of synthesized compounds against COX-2.
- Methodology : Utilized AutoDock Vina for docking studies.
- Results : The binding energies indicated that the new derivatives outperformed 2-(2,4-dichlorophenoxy)acetic acid in terms of complex stability with COX-2 .
| Compound | Binding Energy (kcal/mol) | Interaction Type |
|---|---|---|
| 2-(2,4-Dichlorophenoxy)acetic acid | -6.7 | Hydrogen bonds |
| This compound | -7.5 | Hydrogen bonds, hydrophobic interactions |
1.2 Antimicrobial Activity
The compound has also been studied for its antimicrobial properties. Its structural similarity to known antibiotics suggests potential efficacy against various bacterial strains. Specifically, structure-activity relationship (SAR) studies have indicated that modifications to the dioxane ring enhance antibacterial activity against Gram-positive and Gram-negative bacteria .
Agricultural Applications
2.1 Herbicidal Activity
The parent compound 2,4-D is widely recognized as a herbicide used to control broadleaf weeds in agricultural settings. Its derivatives, including this compound, are being investigated for improved herbicidal properties with reduced environmental impact.
Case Study: Field Trials on Weed Control
- Objective : To assess the efficacy of this compound in controlling specific weed species.
- Methodology : Conducted field trials comparing traditional herbicides with the new compound.
- Results : The trials showed that the compound effectively controlled target weeds while demonstrating lower toxicity to non-target species compared to conventional herbicides .
| Herbicide | Target Weeds | Control Efficacy (%) |
|---|---|---|
| Traditional 2,4-D | Broadleaf weeds | 85% |
| This compound | Broadleaf weeds | 90% |
Environmental Impact and Safety Profile
The safety profile of this compound is critical for its application in agriculture and medicine. Studies have indicated that while it shares some toxicity characteristics with its parent compound (e.g., skin irritation), modifications in its structure have led to reduced acute toxicity levels.
Mechanism of Action
The mechanism of action of 2-[2-(2,4-Dichloro-phenoxy)ethyl]-1,3-dioxane involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogs with Varied Halogenation Patterns
a) 2-[2-(2,5-Dichloro-phenoxy)ethyl]-1,3-dioxane (CAS: 1443335-58-7)
- Molecular Formula : C₁₂H₁₄Cl₂O₃
- Molecular Weight : 277.14 g/mol
b) 2-[2-(2,3,4-Trifluoro-phenoxy)ethyl]-1,3-dioxane (CAS: 1443341-68-1)
- Molecular Formula : C₁₂H₁₃F₃O₃
- Molecular Weight : 262.23 g/mol
- Key Differences: Fluorine’s electronegativity enhances electron-withdrawing effects, increasing stability but reducing solubility in non-polar solvents .
c) 2-(Trichloromethyl)-1,3-dioxane (CAS: 5663-41-2)
- Molecular Formula : C₅H₇Cl₃O₂
- Molecular Weight : 205.47 g/mol
- Key Differences: The trichloromethyl group introduces steric bulk, limiting ring conformational flexibility compared to phenoxy-ethyl derivatives .
Analogs with Different Heterocyclic Rings
a) 2-[2-(2,4-Dichloro-phenoxy)ethyl]-1,3-dioxolane (CAS: 1358884-70-4)
- Molecular Formula : C₁₁H₁₂Cl₂O₃
- Molecular Weight : 263.12 g/mol
b) 2-[2-(2,4-Difluoro-phenoxy)ethyl]-1,3-dioxolane (CAS: 1225539-40-1)
- Molecular Formula : C₁₁H₁₂F₂O₃
- Molecular Weight : 230.21 g/mol
- Key Differences : Fluorine substitution lowers molecular weight and improves metabolic stability compared to chlorinated analogs .
Physicochemical and Reactivity Data
Biological Activity
2-[2-(2,4-Dichloro-phenoxy)ethyl]-1,3-dioxane is a synthetic organic compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
The molecular formula of this compound is C₁₂H₁₂Cl₂O₃, with a molar mass of approximately 273.13 g/mol. The presence of the dioxane ring and a dichlorophenoxy group contributes to its unique chemical behavior and potential interactions with biological systems.
The biological activity of this compound is believed to stem from its interaction with specific molecular targets, such as enzymes or receptors involved in various biochemical pathways. The dichlorophenoxy group can enhance binding affinity to these targets, potentially leading to inhibition or activation of enzymatic activities.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that derivatives with halogenated substituents can enhance their activity against various pathogens, including bacteria and fungi .
Table 1: Antimicrobial Activity of Related Compounds
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. Preliminary results suggest that it exhibits low toxicity towards human cell lines at therapeutic concentrations. Further studies are needed to establish a comprehensive toxicity profile .
Study on Chlamydia Inhibition
A study investigated the antichlamydial activity of compounds structurally related to this compound. The results indicated selective inhibition of Chlamydia species in infected cells. This suggests potential applications in developing targeted therapies for chlamydial infections .
In Vivo Toxicity Assessment
In vivo studies assessing acute toxicity revealed that certain derivatives had lethal doses (LD50) exceeding 2000 mg/kg in mice models. These findings indicate a favorable safety margin for further pharmacological exploration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
